molecular formula C22H18FN5O B2970565 3-{[4-(2-Thienylacetyl)piperazin-1-yl]methyl}-1,2-benzisoxazole CAS No. 1207005-90-0

3-{[4-(2-Thienylacetyl)piperazin-1-yl]methyl}-1,2-benzisoxazole

Cat. No. B2970565
CAS RN: 1207005-90-0
M. Wt: 387.418
InChI Key: RAZXJVMWEANBMR-UHFFFAOYSA-N
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Description

The compound is a benzisoxazole derivative with a piperazine ring. Benzisoxazole derivatives are known to exhibit various biological activities such as oxidosqualene cyclase inhibitors, drugs for the treatment of urinary dysfunction, and antibacterial and antifungal agents . Piperazine derivatives also have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized through multi-step procedures. For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .

Scientific Research Applications

Piperazine Derivatives and Their Applications

Piperazine and its derivatives are significant in medicinal chemistry due to their versatile pharmacological activities. These compounds are essential cores in various marketed drugs targeting conditions such as depression, psychosis, anxiety, and others. Piperazine derivatives undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to metabolites known for their variety of effects, mainly related to serotonin receptors. They distribute extensively in tissues, including the brain, indicating their potential in central nervous system (CNS) applications. The wide-ranging effects and metabolic pathways of arylpiperazine derivatives underline their significance in drug development and therapy, particularly for mental health disorders (Caccia, 2007).

Benzisoxazole Derivatives and Their Applications

Benzisoxazoles represent a class of heterocyclic compounds with significant therapeutic potential. Some benzisoxazole-based medicines have been approved for clinical use, such as atypical antipsychotics (risperidone, paliperidone, iloperidone) and an anticonvulsant (zonisamide). The review on benzisoxazole compounds from 2009 to 2014 highlights the progress in developing therapeutically attractive benzisoxazole derivatives, especially for CNS disorders. This includes atypical antipsychotics and potential treatments for other CNS conditions, demonstrating the importance of benzisoxazoles as pharmacophores in drug discovery (Uto, 2015).

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on synthesizing new derivatives and evaluating their biological activities.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O/c1-15-8-10-18(11-9-15)28-21(17-6-4-12-24-13-17)20(26-27-28)22(29)25-14-16-5-2-3-7-19(16)23/h2-13H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZXJVMWEANBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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